1,4-dibromo-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H10Br2O. It is also known by other names such as 1-Bromo-3,3-dimethyl-2-butanone and Bromopinacolone . This compound is characterized by the presence of two bromine atoms and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-3,3-dimethylbutan-2-one can be synthesized through the bromination of 3,3-dimethylbutan-2-one. The reaction involves the addition of bromine to the ketone in the presence of a solvent like chloroform. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through recrystallization from chloroform to obtain a high-purity yellow solid .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as organozinc compounds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like organozinc compounds are commonly used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: Major products are alcohols or alkanes.
Oxidation: Carboxylic acids are the primary products.
Scientific Research Applications
1,4-Dibromo-3,3-dimethylbutan-2-one is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a building block for drug synthesis.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Catalyst-Free Multicomponent Cyclopolymerizations: This compound is used in novel approaches to synthesize functional polyiminofurans containing bromomethyl groups.
Mechanism of Action
The mechanism of action of 1,4-dibromo-3,3-dimethylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,3-butanedione: Another dibromo compound with similar reactivity but different structural properties.
1-Bromo-3,3-dimethyl-2-butanone: A monobromo derivative with different reactivity patterns.
Uniqueness
1,4-Dibromo-3,3-dimethylbutan-2-one is unique due to its dual bromine atoms and ketone functional group, making it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
1,4-dibromo-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYOTPRTVKEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.